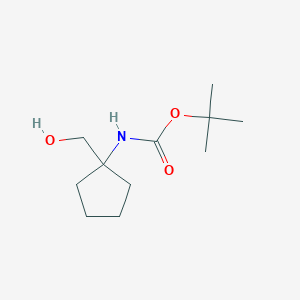

N-Boc-1-amino-1-cyclopentanemethanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[1-(hydroxymethyl)cyclopentyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3/c1-10(2,3)15-9(14)12-11(8-13)6-4-5-7-11/h13H,4-8H2,1-3H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KORMKULLVQEUDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCCC1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00937504 | |

| Record name | tert-Butyl hydrogen [1-(hydroxymethyl)cyclopentyl]carbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00937504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168540-07-6, 174889-22-6 | |

| Record name | tert-Butyl hydrogen [1-(hydroxymethyl)cyclopentyl]carbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00937504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-[1-(hydroxymethyl)cyclopentyl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 174889-22-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of N-Boc-1-amino-1-cyclopentanemethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of N-Boc-1-amino-1-cyclopentanemethanol, a valuable building block in medicinal chemistry and drug development. The protocols detailed herein are based on established chemical transformations, including the protection of amino acids and the reduction of carboxylic acids.

Synthetic Strategy

The synthesis of this compound is typically achieved through a two-step process commencing with the commercially available 1-aminocyclopentanecarboxylic acid. The strategy involves:

-

N-Boc Protection: The amino group of 1-aminocyclopentanecarboxylic acid is protected with a tert-butoxycarbonyl (Boc) group. This is a standard procedure in peptide synthesis and organic chemistry to prevent the amine from reacting in subsequent steps.[1][2] The most common reagent for this transformation is di-tert-butyl dicarbonate (Boc₂O).[2]

-

Reduction of the Carboxylic Acid: The carboxylic acid moiety of the N-Boc protected intermediate is then reduced to a primary alcohol. Several reducing agents can accomplish this, with lithium aluminum hydride (LiAlH₄) and borane complexes (like BH₃-THF or BH₃-SMe₂) being common choices.[3]

The overall synthetic pathway is illustrated below.

Caption: Overall synthetic pathway for this compound.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound.

This procedure is adapted from general methods for the N-Boc protection of amino acids.[4][5]

Materials and Reagents:

| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 1-Aminocyclopentanecarboxylic acid | C₆H₁₁NO₂ | 129.16 | 5.00 g | 38.7 |

| Di-tert-butyl dicarbonate (Boc₂O) | C₁₀H₁₈O₅ | 218.25 | 9.30 g | 42.6 |

| Sodium bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | 9.76 g | 116.1 |

| 1,4-Dioxane | C₄H₈O₂ | 88.11 | 50 mL | - |

| Water (H₂O) | H₂O | 18.02 | 50 mL | - |

| Ethyl acetate (EtOAc) | C₄H₈O₂ | 88.11 | As needed | - |

| 1 M Hydrochloric acid (HCl) | HCl | 36.46 | As needed | - |

| Brine (saturated NaCl solution) | NaCl | 58.44 | As needed | - |

| Anhydrous sodium sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | As needed | - |

Procedure:

-

In a 250 mL round-bottom flask, dissolve 1-aminocyclopentanecarboxylic acid (5.00 g, 38.7 mmol) in a mixture of 1,4-dioxane (50 mL) and water (50 mL).

-

Add sodium bicarbonate (9.76 g, 116.1 mmol) to the solution and stir until dissolved.

-

Cool the mixture to 0 °C in an ice bath.

-

Add di-tert-butyl dicarbonate (9.30 g, 42.6 mmol) portion-wise over 15 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the 1,4-dioxane under reduced pressure.

-

Wash the remaining aqueous solution with ethyl acetate (2 x 50 mL) to remove any unreacted Boc₂O and other impurities.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl.

-

Extract the product with ethyl acetate (3 x 75 mL).

-

Combine the organic extracts, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield N-Boc-1-aminocyclopentanecarboxylic acid as a white solid.

Expected Yield: 80-90%

Caption: Workflow for the N-Boc protection of 1-aminocyclopentanecarboxylic acid.

This protocol utilizes lithium aluminum hydride for the reduction. This is a powerful reducing agent and should be handled with care in a fume hood and under an inert atmosphere.[3]

Materials and Reagents:

| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| N-Boc-1-aminocyclopentanecarboxylic acid | C₁₁H₁₉NO₄ | 229.27 | 5.00 g | 21.8 |

| Lithium aluminum hydride (LiAlH₄) | LiAlH₄ | 37.95 | 1.65 g | 43.6 |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 100 mL | - |

| Sodium sulfate decahydrate (Na₂SO₄·10H₂O) | Na₂SO₄·10H₂O | 322.20 | As needed | - |

| Ethyl acetate (EtOAc) | C₄H₈O₂ | 88.11 | As needed | - |

| Anhydrous sodium sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | As needed | - |

Procedure:

-

Set up a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

-

Suspend lithium aluminum hydride (1.65 g, 43.6 mmol) in anhydrous THF (50 mL) under a nitrogen atmosphere.

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve N-Boc-1-aminocyclopentanecarboxylic acid (5.00 g, 21.8 mmol) in anhydrous THF (50 mL) and add it to the dropping funnel.

-

Add the solution of the carboxylic acid dropwise to the LiAlH₄ suspension over 30-45 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, cool the mixture back to 0 °C.

-

Carefully quench the reaction by the dropwise addition of water (1.7 mL), followed by 15% aqueous NaOH (1.7 mL), and then water again (5.1 mL).

-

Stir the resulting white suspension vigorously for 30 minutes.

-

Filter the mixture through a pad of Celite, washing the filter cake with ethyl acetate.

-

Combine the filtrate and washes, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield this compound as a white solid or a colorless oil.

Expected Yield: 75-85%

Caption: Workflow for the reduction of N-Boc-1-aminocyclopentanecarboxylic acid.

Data Summary

The following table summarizes the key quantitative data for the synthesis.

| Step | Starting Material | Product | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1. N-Boc Protection | 1-Aminocyclopentanecarboxylic acid | N-Boc-1-aminocyclopentanecarboxylic acid | Boc₂O, NaHCO₃ | Dioxane/Water | 0 to RT | 12-16 | 80-90 |

| 2. Reduction | N-Boc-1-aminocyclopentanecarboxylic acid | This compound | LiAlH₄ | THF | 0 to RT | 4-6 | 75-85 |

Physicochemical Properties of the Final Product:

| Property | Value |

| Molecular Formula | C₁₁H₂₁NO₃ |

| Molar Mass | 215.29 g/mol |

| Appearance | White solid or colorless oil |

| Solubility | Soluble in methanol, ethanol, ethyl acetate, dichloromethane |

This guide provides a robust and reproducible framework for the synthesis of this compound. Researchers should always adhere to standard laboratory safety practices, particularly when handling hazardous reagents like lithium aluminum hydride.

References

In-Depth Technical Guide: Physicochemical Properties of N-Boc-1-amino-1-cyclopentanemethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-1-amino-1-cyclopentanemethanol, also known as tert-butyl (1-(hydroxymethyl)cyclopentyl)carbamate, is a carbamate-protected amino alcohol. The presence of the tert-butyloxycarbonyl (Boc) protecting group makes it a valuable building block in organic synthesis, particularly in the construction of more complex molecules for pharmaceutical and medicinal chemistry applications. The Boc group provides stability under various reaction conditions and can be readily removed under mild acidic conditions, allowing for the selective unmasking of the amino functionality for further chemical transformations. This guide provides a comprehensive overview of its known physicochemical properties, drawing from available data.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, characterization, and application in synthetic protocols.

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₁NO₃ | [1] |

| Molecular Weight | 215.29 g/mol | [1] |

| Melting Point | 108-112 °C | |

| Boiling Point (Predicted) | 329.5 ± 11.0 °C at 760 mmHg | |

| Density (Predicted) | 1.07 ± 0.1 g/cm³ | |

| Solubility | Insoluble in water; Soluble in common organic solvents such as dimethylformamide and dichloromethane. | |

| Physical Appearance | Not explicitly stated, but related compounds are often white to off-white solids. | |

| CAS Number | 168540-07-6 | [2] |

Synthesis

A general workflow for this type of synthesis can be conceptualized as follows:

A conceptual workflow for the synthesis of this compound.

Experimental Protocols

Detailed, validated experimental protocols for the synthesis and analysis of this compound are not available in the public domain based on the conducted search. However, general procedures for Boc protection of amines and the synthesis of related carbamates can be adapted by skilled chemists.

General Procedure for Boc Protection of an Amine:

A common method for the introduction of a Boc group involves the reaction of the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

References

Structural Analysis and Confirmation of N-Boc-1-amino-1-cyclopentanemethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural confirmation of N-Boc-1-amino-1-cyclopentanemethanol, a key building block in organic synthesis and medicinal chemistry. The document outlines the primary analytical techniques used to elucidate and verify its chemical structure, presenting experimental data and detailed protocols.

Introduction

This compound, with the chemical formula C11H21NO3, is a valuable intermediate characterized by a tert-butoxycarbonyl (Boc) protecting group on the amino function, which is attached to a cyclopentane ring also bearing a hydroxymethyl group.[1][2] Its bifunctional nature allows for diverse applications in the synthesis of more complex molecules, including peptidomimetics and other compounds of pharmaceutical interest.[2][3] Accurate structural elucidation is paramount to ensure the integrity of subsequent synthetic steps and the biological activity of the final products.

This guide will focus on the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography for the unambiguous structural confirmation of this compound and its derivatives.

Analytical Workflow for Structural Confirmation

The structural confirmation of this compound follows a logical workflow, beginning with spectroscopic techniques that provide information about the carbon-hydrogen framework and functional groups, and culminating in high-resolution mass analysis for elemental composition.

Caption: Workflow for the structural analysis of this compound.

Spectroscopic Data and Analysis

The following sections present representative spectroscopic data for compounds closely related to this compound. This data is illustrative of the expected values for the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, ¹H and ¹³C NMR are fundamental.

Table 1: Representative ¹H NMR Data (Data is for a closely related N-Boc protected amino alcohol, presented as an example)

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| 3.87 – 3.78 | m | 1H | -CH-OH |

| 3.36 – 3.23 | m | 2H | -CH₂-OH |

| 2.00 – 1.57 | m | 8H | Cyclopentyl -CH₂- |

| 1.46 | s | 9H | Boc -C(CH₃)₃ |

Table 2: Representative ¹³C NMR Data (Data is for a closely related N-Boc protected amino alcohol, presented as an example)[4]

| Chemical Shift (δ ppm) | Assignment |

| 154.5 | Boc C=O |

| 79.2 | Boc -C(CH₃)₃ |

| 54.6 | Quaternary Cyclopentyl C |

| 48.6, 45.9 | Cyclopentyl -CH₂- |

| 32.9, 30.4 | Cyclopentyl -CH₂- |

| 28.9 | Boc -C(CH₃)₃ |

| 23.4 | Cyclopentyl -CH₂- |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Representative IR Absorption Data (Data is for a closely related N-Boc protected amino alcohol, presented as an example)[4]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Broad | O-H stretch (alcohol) |

| ~3350 | Medium | N-H stretch (carbamate) |

| 2956, 2871 | Strong | C-H stretch (aliphatic) |

| 1691 | Strong | C=O stretch (Boc group) |

| 1510 | Strong | N-H bend |

| 1169 | Strong | C-O stretch (carbamate) |

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of a molecule, which allows for the determination of its elemental formula.

Table 4: Representative High-Resolution Mass Spectrometry (HRMS) Data (Data is for a closely related N-Boc protected amino alcohol, presented as an example)[4]

| Ion | Calculated m/z | Found m/z |

| [M+Na]⁺ | 264.19340 | 264.19302 |

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation : NMR spectra are typically recorded on a 400 or 500 MHz spectrometer (e.g., Bruker).[5]

-

Sample Preparation : The sample (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

¹H NMR Acquisition :

-

The spectrometer is tuned and the magnetic field is shimmed.

-

A standard one-pulse sequence is used.

-

The spectral width is set to encompass all proton signals (typically 0-12 ppm).

-

A sufficient number of scans (e.g., 16 or 32) are acquired to obtain a good signal-to-noise ratio.

-

The data is processed with Fourier transformation, phasing, and baseline correction. Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).[4]

-

-

¹³C NMR Acquisition :

-

A proton-decoupled pulse sequence is used to simplify the spectrum.

-

The spectral width is set to cover all carbon signals (typically 0-220 ppm).

-

A larger number of scans is required due to the lower natural abundance of ¹³C.

-

Processing is similar to ¹H NMR, with chemical shifts referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).[4]

-

Infrared (IR) Spectroscopy

-

Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer is used.[6]

-

Sample Preparation :

-

Neat (for oils) : A drop of the sample is placed directly on the ATR crystal.

-

KBr Pellet (for solids) : A small amount of the solid sample is ground with dry KBr and pressed into a thin pellet.

-

-

Acquisition :

-

A background spectrum of the empty sample holder (or pure KBr pellet) is recorded.

-

The sample is placed in the beam path and the spectrum is recorded.

-

The spectrum is typically collected over a range of 4000-400 cm⁻¹.

-

High-Resolution Mass Spectrometry (HRMS)

-

Instrumentation : An Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer is commonly used.[4]

-

Sample Preparation : The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1 mg/mL) and introduced into the ion source via direct infusion or after separation by liquid chromatography.

-

Acquisition :

-

The instrument is calibrated using a known standard.

-

The sample is ionized, typically by forming adducts such as [M+H]⁺ or [M+Na]⁺.

-

The mass-to-charge ratio (m/z) of the ions is measured with high accuracy.

-

The resulting mass is compared to the calculated exact mass for the expected molecular formula.

-

X-ray Crystallography

-

Crystal Growth : Single crystals are grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture.

-

Data Collection :

-

A suitable crystal is mounted on a goniometer.

-

The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

The crystal is irradiated with monochromatic X-rays, and the diffraction pattern is recorded on a detector.

-

-

Structure Solution and Refinement :

-

The diffraction data is processed to determine the unit cell dimensions and space group.

-

The structure is solved using direct methods or Patterson methods to obtain an initial model of the electron density.

-

The model is refined by least-squares methods to best fit the observed diffraction data, yielding precise atomic coordinates, bond lengths, and bond angles.[7]

-

Logical Relationships in Structural Elucidation

The interplay between different analytical techniques is crucial for unambiguous structural confirmation.

Caption: Interplay of analytical techniques for structural confirmation.

Conclusion

The structural analysis and confirmation of this compound is achieved through a multi-faceted analytical approach. ¹H and ¹³C NMR spectroscopy provide the foundational data on the molecular framework, while IR spectroscopy confirms the presence of key functional groups. High-resolution mass spectrometry validates the elemental composition. For crystalline derivatives, X-ray crystallography can offer definitive proof of structure and stereochemistry. The combination of these techniques provides a comprehensive and unambiguous characterization, which is essential for the use of this compound in research and development.

References

- 1. chembk.com [chembk.com]

- 2. Buy this compound | 174889-22-6 [smolecule.com]

- 3. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. macmillan.princeton.edu [macmillan.princeton.edu]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Technical Guide: tert-Butyl N-(1-(hydroxymethyl)cyclopentyl)carbamate (CAS 168540-07-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The compound with CAS number 168540-07-6 is identified as tert-butyl N-(1-(hydroxymethyl)cyclopentyl)carbamate . This molecule incorporates two key structural features of significant interest in medicinal chemistry: a cyclopentane ring and a tert-butoxycarbonyl (Boc)-protected amino alcohol. The cyclopentane scaffold offers a versatile and conformationally flexible platform for the spatial arrangement of functional groups, a desirable characteristic in the design of ligands for biological targets.[1] The Boc-protected amino alcohol moiety is a common building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.[2]

This technical guide provides a comprehensive overview of the known properties of tert-butyl N-(1-(hydroxymethyl)cyclopentyl)carbamate and explores its potential applications in drug discovery and development based on the activities of structurally related compounds. Due to the limited publicly available data specific to this compound, this guide also includes generalized experimental workflows and hypothetical signaling pathways to illustrate its potential research and development trajectory.

Physicochemical Properties

A summary of the key physicochemical properties of tert-butyl N-(1-(hydroxymethyl)cyclopentyl)carbamate is presented in the table below. These properties are essential for its handling, formulation, and in silico modeling.

| Property | Value | Reference |

| CAS Number | 168540-07-6 | [3] |

| Molecular Formula | C₁₁H₂₁NO₃ | [3] |

| Molecular Weight | 215.29 g/mol | [3] |

| IUPAC Name | tert-butyl N-[1-(hydroxymethyl)cyclopentyl]carbamate | [4] |

| Canonical SMILES | CC(C)(C)OC(=O)NC1(CCCC1)CO | [5] |

| Calculated XLogP3 | 1.4 | [4] |

| Topological Polar Surface Area | 58.6 Ų | [4] |

| Hydrogen Bond Donor Count | 2 | [4] |

| Hydrogen Bond Acceptor Count | 3 | [4] |

| Rotatable Bond Count | 4 | [4] |

Synthesis and Experimental Protocols

Hypothetical Synthetic Pathway

The synthesis would likely involve two key steps:

-

Boc Protection of 1-aminocyclopentanemethanol: The primary amine of 1-aminocyclopentanemethanol would be protected with a tert-butoxycarbonyl (Boc) group.

-

Reduction of the corresponding carboxylic acid or ester: Alternatively, the corresponding Boc-protected amino acid could be reduced to the alcohol.

General Experimental Protocol for Boc Protection of an Amino Alcohol

This protocol is a generalized procedure and would require optimization for the specific synthesis of tert-butyl N-(1-(hydroxymethyl)cyclopentyl)carbamate.

Materials:

-

1-aminocyclopentanemethanol

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (TEA) or another suitable base

-

Dichloromethane (DCM) or another suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

-

Dissolve 1-aminocyclopentanemethanol (1 equivalent) in DCM in a round-bottom flask equipped with a magnetic stirrer.

-

Add triethylamine (1.1-1.5 equivalents) to the solution and stir.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in DCM to the reaction mixture at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure tert-butyl N-(1-(hydroxymethyl)cyclopentyl)carbamate.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Potential Uses in Drug Development

While no specific biological activity has been reported for tert-butyl N-(1-(hydroxymethyl)cyclopentyl)carbamate, its structural motifs are prevalent in a variety of therapeutic agents.

The Cyclopentane Scaffold

The cyclopentane ring is a common feature in many biologically active compounds, including:

-

Anti-inflammatory agents: Cyclopentenone prostaglandins, for example, exhibit anti-inflammatory effects.[6]

-

Antiviral drugs: Several neuraminidase inhibitors, such as peramivir, incorporate a cyclopentane ring and are used to treat influenza.[7][8]

-

Anticancer agents: Novel dihydropteridinone derivatives containing a cyclopentyl moiety have shown promising antiproliferative activity.[9]

The Carbamate Moiety

The carbamate group is a key structural element in numerous approved drugs and is often used as a stable and synthetically versatile bioisostere for amide bonds.[3] N-Boc protected amino alcohols are important building blocks in the synthesis of various therapeutic agents, including HIV protease inhibitors.[2]

Based on these precedents, tert-butyl N-(1-(hydroxymethyl)cyclopentyl)carbamate could serve as a valuable intermediate or scaffold for the development of novel therapeutics in oncology, virology, and immunology.

Hypothetical Biological Evaluation and Signaling Pathways

Given the lack of specific biological data, a hypothetical workflow for the initial biological evaluation of this compound and its derivatives is presented below.

Hypothetical Signaling Pathway Involvement

Cyclopentane-containing molecules have been shown to interact with a variety of biological targets, including G-protein coupled receptors (GPCRs).[1] A hypothetical scenario could involve a derivative of tert-butyl N-(1-(hydroxymethyl)cyclopentyl)carbamate acting as a modulator of a GPCR signaling pathway. The diagram below illustrates a simplified, generic GPCR signaling cascade that could be a potential target class for derivatives of this compound.

Conclusion

Tert-butyl N-(1-(hydroxymethyl)cyclopentyl)carbamate (CAS 168540-07-6) is a chemical entity with significant potential as a building block in medicinal chemistry. While specific biological data and detailed synthetic protocols for this compound are not extensively documented in public literature, the well-established roles of its cyclopentane and Boc-protected amino alcohol components in a wide range of therapeutic agents suggest that it is a valuable starting point for the design and synthesis of novel drug candidates. Further research is warranted to elucidate its specific biological activities and to explore its full potential in drug discovery and development.

References

- 1. mdpi.com [mdpi.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Boc-Protected Amino Groups [organic-chemistry.org]

- 4. tert-butyl N-[(1R,3R)-3-(hydroxymethyl)cyclopentyl]carbamate | C11H21NO3 | CID 18453393 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. PubChemLite - Tert-butyl n-[1-(hydroxymethyl)cyclopentyl]carbamate (C11H21NO3) [pubchemlite.lcsb.uni.lu]

- 6. benthamdirect.com [benthamdirect.com]

- 7. img01.pharmablock.com [img01.pharmablock.com]

- 8. Cyclopentane Neuraminidase Inhibitors with Potent In Vitro Anti-Influenza Virus Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and antiproliferative evaluation of novel 8-cyclopentyl-7,8-dihydropteridin-6(5H)-one derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to N-Boc-1-amino-1-cyclopentanemethanol Derivatives: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-1-amino-1-cyclopentanemethanol is a valuable bifunctional building block in medicinal chemistry and organic synthesis. Featuring a cyclopentyl scaffold, a primary alcohol, and a Boc-protected amine, this molecule offers a unique combination of rigidity and functionality for the synthesis of novel chemical entities. The tert-butoxycarbonyl (Boc) protecting group ensures stability during multi-step syntheses and allows for facile deprotection under mild acidic conditions, making it an ideal intermediate for creating diverse molecular architectures.[1][2] Its structural features are of significant interest in the development of new therapeutic agents, particularly in the construction of peptide mimetics and conformationally constrained molecules. This guide provides a comprehensive overview of the synthesis of this compound, its derivatization, and the potential biological significance of the resulting compounds.

Physicochemical Properties of this compound

A summary of the key physicochemical properties for this compound is presented below. These properties are essential for its handling, storage, and application in chemical reactions.

| Property | Value | Reference |

| CAS Number | 168540-07-6 | [3] |

| Molecular Formula | C₁₁H₂₁NO₃ | [1] |

| Molecular Weight | 215.29 g/mol | [1] |

| Appearance | White to off-white solid | |

| Melting Point | 108-112 °C | [3] |

| Boiling Point (Predicted) | 329.5 °C | [1] |

| Density (Predicted) | 1.07 g/cm³ | [1] |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Methanol) | [4] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process: the synthesis of the parent amine, 1-aminocyclopentanemethanol, followed by the protection of the amino group with a Boc moiety.

Step 1: Synthesis of 1-Aminocyclopentanemethanol

The precursor, 1-aminocyclopentanemethanol, can be synthesized via the reduction of 1-aminocyclopentanecarboxylic acid.

Experimental Protocol: Synthesis of 1-Aminocyclopentanemethanol

-

Materials: 1-aminocyclopentanecarboxylic acid, Lithium aluminum hydride (LiAlH₄), Tetrahydrofuran (THF), Diethyl ether, Hydrochloric acid (HCl), Sodium hydroxide (NaOH).

-

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C using an ice bath.

-

Slowly add 1-aminocyclopentanecarboxylic acid to the LiAlH₄ suspension.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to 0 °C and quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.

-

Filter the resulting aluminum salts and wash the filter cake with THF or diethyl ether.

-

Combine the organic filtrates and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to yield 1-aminocyclopentanemethanol as a crude product, which can be purified by distillation or crystallization of its hydrochloride salt.

-

Step 2: N-Boc Protection of 1-Aminocyclopentanemethanol

The protection of the primary amine is a standard procedure in organic synthesis, often employing di-tert-butyl dicarbonate (Boc₂O).[4][5]

Experimental Protocol: Synthesis of this compound [4][6]

-

Materials: 1-aminocyclopentanemethanol, Di-tert-butyl dicarbonate ((Boc)₂O), Triethylamine (TEA) or Sodium bicarbonate (NaHCO₃), Dichloromethane (DCM) or Tetrahydrofuran (THF), Deionized water, 1 M HCl (for work-up if TEA is used), Saturated aqueous NaCl solution (brine).

-

Procedure:

-

Dissolve 1-aminocyclopentanemethanol (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add a base, such as triethylamine (1.1 equivalents) or sodium bicarbonate (2-3 equivalents), to the solution.

-

To the stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for 1-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with the solvent and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with a weak acid (e.g., 1 M HCl, if TEA was used), water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.

-

The product can be purified by column chromatography on silica gel or by recrystallization.

-

Synthetic Workflow and Derivatization

This compound serves as a versatile starting material for the synthesis of more complex molecules. The primary alcohol can be derivatized through various reactions, while the Boc-protected amine can be deprotected to allow for further functionalization.

Applications in Drug Discovery and Medicinal Chemistry

While specific derivatives of this compound with reported biological activity are not abundant in publicly accessible literature, the core scaffold is of significant interest in drug design. The cyclopentane ring provides a conformationally restricted framework, which can be advantageous for optimizing ligand-receptor interactions. The presence of both a protected amine and a hydroxyl group allows for its use as a scaffold for creating libraries of compounds for high-throughput screening.

The aminocyclopentanemethanol moiety can be found in molecules with potential therapeutic applications. For instance, derivatives of 2-(cyclopentylamino)thiazol-4(5H)-one have been synthesized and evaluated for their anticancer, antioxidant, and 11β-HSD inhibitory activities.[7] One of the synthesized compounds, 3h (2-(cyclopentylamino)-1-thia-3-azaspiro[4.5]dec-2-en-4-one), demonstrated a potent inhibitory effect on 11β-HSD1 with an IC₅₀ of 0.07 µM.[7]

The general workflow for incorporating this building block into a potential therapeutic agent could involve the following logical steps:

References

N-Boc-1-amino-1-cyclopentanemethanol: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for trained professionals in research and development environments. It is not a substitute for a formal Safety Data Sheet (SDS) and should be used in conjunction with your institution's established safety protocols and a thorough risk assessment. No specific toxicological data (e.g., LD50, LC50) for N-Boc-1-amino-1-cyclopentanemethanol was found in the available literature; therefore, this compound should be handled with the care due to a substance of unknown toxicity.

Introduction

This compound, a derivative of cyclopentanemethanol with a tert-butoxycarbonyl (Boc) protected amine, is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical compounds. Its bifunctional nature allows for diverse chemical modifications. Understanding the safety and handling requirements for this compound is paramount to ensure the well-being of laboratory personnel and the integrity of research. This guide provides a comprehensive overview of the known properties, potential hazards, and recommended handling procedures for this compound.

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1. This information is crucial for proper storage, handling, and in the event of an accidental release.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 168540-07-6 | [1] |

| Molecular Formula | C11H21NO3 | |

| Molar Mass | 215.29 g/mol | |

| Appearance | Solid | |

| Melting Point | 108-112 °C | [1] |

| Boiling Point | 329.5 ± 11.0 °C (Predicted) | |

| Flash Point | 153.1 °C | |

| Density | 1.07 ± 0.1 g/cm³ (Predicted) | |

| Solubility | Insoluble in water; soluble in organic solvents like dimethylformamide and dichloromethane. |

Hazard Identification and Classification

While comprehensive toxicological data is not available, this compound is classified as an irritant.[1] One source also indicates that it is very toxic to aquatic organisms.

Table 2: Hazard Classification

| Hazard | Classification | Reference |

| Acute Toxicity | No data available | |

| Skin Corrosion/Irritation | Irritating to skin (R38) | |

| Serious Eye Damage/Irritation | Irritating to eyes (R36) | |

| Respiratory Irritation | Irritating to the respiratory system (R37) | |

| Hazardous to the Aquatic Environment | Very toxic to aquatic organisms (R50) |

Experimental Protocols: Safe Handling Procedures

Given the irritant nature and potential aquatic toxicity of this compound, the following handling procedures are recommended. These protocols are based on general best practices for handling powdered chemical irritants and environmentally hazardous substances.

Engineering Controls

-

Ventilation: All handling of this compound powder should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any signs of degradation or puncture before use.

-

Skin Protection: A laboratory coat should be worn to prevent skin contact. For tasks with a higher risk of exposure, additional protective clothing may be necessary.

-

Respiratory Protection: If working outside of a fume hood or if dust generation is significant, a NIOSH-approved respirator (e.g., N95 dust mask) should be used.

General Handling

-

Avoid inhalation of dust.

-

Avoid contact with skin and eyes.

-

Minimize dust generation and accumulation.

-

Do not eat, drink, or smoke in areas where the chemical is handled.

-

Wash hands thoroughly after handling.

The logical workflow for handling this compound is illustrated in the following diagram:

First Aid Measures

In the event of exposure, follow these first aid procedures and seek medical attention.

Table 3: First Aid Measures

| Exposure Route | Procedure |

| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |

| Ingestion | Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

The decision-making process for responding to an exposure event is outlined below:

Accidental Release Measures

In the event of a spill, follow these procedures:

-

Personal Precautions: Evacuate the area and ensure adequate ventilation. Avoid breathing dust and contact with the spilled material. Wear appropriate PPE as described in Section 4.2.

-

Environmental Precautions: Prevent the spill from entering drains or waterways, as the material is reported to be very toxic to aquatic life.

-

Methods for Cleaning Up: Carefully sweep up the solid material, avoiding dust generation. Place the spilled material into a suitable, labeled container for hazardous waste disposal. Clean the spill area with a suitable solvent and then wash with soap and water.

Storage and Stability

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Stability: While specific stability data is unavailable, Boc-protected amines are generally stable under basic and nucleophilic conditions but are labile to acidic conditions.

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.

Disposal Considerations

This material and its container must be disposed of as hazardous waste. Follow all federal, state, and local regulations for hazardous waste disposal. Do not allow this material to enter the environment.

Conclusion

This compound is a valuable research chemical that requires careful handling due to its irritant properties and potential environmental toxicity. While comprehensive toxicological data is lacking, adherence to the safety protocols outlined in this guide, in conjunction with institutional safety procedures and a thorough risk assessment, will help to ensure its safe use in a laboratory setting. Researchers should always exercise caution and handle this compound as a substance with unknown long-term health effects.

References

The Indispensable Role of the Boc Protecting Group: A Technical Guide for Researchers and Drug Development Professionals

In the intricate landscape of modern organic synthesis, particularly within the pharmaceutical and peptide chemistry sectors, the strategic manipulation of functional groups is paramount. The tert-butoxycarbonyl (Boc) protecting group stands as a cornerstone in this endeavor, offering a robust and versatile tool for the temporary masking of amine functionalities. Its widespread adoption is a testament to its unique combination of stability across a broad spectrum of reaction conditions and its facile, selective removal under mild acidic conditions. This in-depth technical guide provides a comprehensive overview of the Boc protecting group, from its core principles and reaction mechanisms to detailed experimental protocols and quantitative data, tailored for researchers, scientists, and drug development professionals.

Core Principles of the Boc Protecting Group

The primary function of the Boc group is to temporarily shield the nucleophilic and basic nature of primary and secondary amines, thereby preventing them from engaging in undesired side reactions during a synthetic sequence.[1] The introduction of the Boc group is typically achieved by reacting the amine with di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O).[1][2] This reaction transforms the amine into a carbamate, which is significantly less reactive.[1][2]

A pivotal advantage of the Boc group is its orthogonality to other common amine protecting groups. It remains stable under the basic conditions required to cleave the 9-fluorenylmethoxycarbonyl (Fmoc) group and is resistant to the catalytic hydrogenation conditions used to remove the benzyloxycarbonyl (Cbz) group.[1][2][3][4] This orthogonality is a critical feature that enables the selective deprotection of different amine groups within the same molecule, a cornerstone of complex multi-step syntheses, including solid-phase peptide synthesis (SPPS).[4][5]

Mechanism of Action: Protection and Deprotection

Boc Protection of Amines

The protection of an amine with Boc anhydride proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks one of the electrophilic carbonyl carbons of (Boc)₂O.[6][7] This initial attack forms a tetrahedral intermediate. The intermediate then collapses, leading to the formation of the N-Boc protected amine and the liberation of a tert-butyl carbonate leaving group.[7][8] This leaving group is unstable and decomposes into carbon dioxide (CO₂) and a tert-butoxide anion, which then abstracts a proton from the protonated amine to yield tert-butanol.[7][8][9] The evolution of CO₂ gas provides a strong thermodynamic driving force for the reaction.[6] The reaction can be performed with or without a base; however, the presence of a mild base like triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) can accelerate the reaction by neutralizing the protonated amine intermediate.[4]

Mechanism of amine protection using Boc anhydride.

Boc Deprotection: Acid-Catalyzed Removal

The removal of the Boc group is most commonly achieved under acidic conditions.[10][11] The process is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[9][11][12] This protonation facilitates the cleavage of the tert-butyl-oxygen bond, resulting in the formation of a stable tert-butyl cation and an unstable carbamic acid intermediate.[9][12][13] The carbamic acid then spontaneously decarboxylates, releasing carbon dioxide and the free amine.[9][12][13] The liberated amine is subsequently protonated by the acid in the reaction mixture, typically yielding an amine salt as the final product.[13] A potential side reaction involves the tert-butyl cation alkylating other nucleophiles, which can be mitigated by the use of scavengers such as anisole or thioanisole.[13][14]

Mechanism of acid-catalyzed Boc deprotection.

Quantitative Data on Boc Protection and Deprotection

The efficiency of Boc protection and deprotection reactions can be influenced by various factors, including the substrate, solvent, temperature, and reagents used. The following tables summarize representative quantitative data for these transformations.

Table 1: Representative Conditions and Yields for Boc Protection of Amines

| Amine Substrate | Reagent | Base/Catalyst | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |

| Benzylamine | (Boc)₂O | TEA | CH₂Cl₂ | 2 | RT | >95 | [2] |

| Aniline | (Boc)₂O | DMAP | CH₃CN | 1 | RT | 98 | [14] |

| Glycine methyl ester | (Boc)₂O | NaHCO₃ | Dioxane/H₂O | 4 | RT | 92 | [15] |

| Various amines | (Boc)₂O | None | Water-acetone | 0.1-0.2 | RT | 90-98 | [15] |

Table 2: Comparative Data for Acidic Boc Deprotection

| Boc-Protected Amine | Acidic Reagent | Solvent | Time | Temp (°C) | Yield (%) | Reference |

| N-Boc-benzylamine | 25% TFA/DCM | DCM | 30 min | RT | >98 | [10] |

| N-Boc-aniline | 4M HCl in Dioxane | Dioxane | 1-2 h | RT | 95 | [11] |

| N-Boc-phenylalanine | 3M HCl in EtOAc | Ethyl Acetate | 30 min | RT | ~100 | [14] |

| N-Boc-imidazole | TFE | TFE | 30 min | 120 | 100 | [16] |

Experimental Protocols

Protocol 1: General Procedure for Boc Protection of a Primary Amine

This protocol describes a standard method for the Boc protection of a primary amine using Boc anhydride and a base.

Experimental workflow for Boc protection of an amine.

Materials:

-

Amine substrate (1.0 equiv)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.0 - 1.2 equiv)

-

Triethylamine (TEA) (1.1 - 1.5 equiv) or another suitable base

-

Anhydrous dichloromethane (DCM) or another appropriate solvent

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve the amine substrate and triethylamine in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add di-tert-butyl dicarbonate to the stirred solution.

-

Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-12 hours.[6]

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).[2]

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.[2]

-

Filter the solution and concentrate under reduced pressure to yield the crude N-Boc protected amine.

-

If necessary, purify the product by column chromatography on silica gel.[2]

Protocol 2: General Procedure for Boc Deprotection using Trifluoroacetic Acid (TFA)

This protocol outlines the removal of the Boc group using a solution of TFA in dichloromethane.

Materials:

-

Boc-protected amine

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard laboratory glassware

Procedure:

-

Dissolve the Boc-protected amine in dichloromethane.

-

To the stirred solution, add a solution of 25% TFA in DCM. The reaction is typically fast, often completing within 30 minutes to a few hours.[11]

-

Monitor the reaction progress by TLC or LC-MS.[11]

-

Upon completion, remove the solvent and excess TFA under reduced pressure.[11]

-

For workup, dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.[11]

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.[11]

Applications in Drug Development and Peptide Synthesis

The Boc protecting group is of paramount importance in the synthesis of peptides and complex drug molecules. In solid-phase peptide synthesis (SPPS), the Boc strategy involves the sequential addition of N-α-Boc-protected amino acids to a growing peptide chain attached to a solid support.[5] The acid-labile nature of the Boc group allows for its selective removal at each cycle without affecting the more acid-stable side-chain protecting groups.[17]

While the Fmoc/tBu strategy has gained popularity due to its milder deprotection conditions, the Boc/Bzl strategy remains highly relevant, particularly for the synthesis of long or complex peptides and in large-scale production where its process maturity is an advantage.[5][]

Conclusion

The Boc protecting group is an indispensable tool in the arsenal of the synthetic chemist.[1][2] Its predictable reactivity, well-defined stability profile, and the mild conditions required for its removal have solidified its position in both academic research and industrial drug development. A thorough understanding of its application, as detailed in this guide, is essential for the successful design and execution of complex synthetic strategies, ultimately enabling the creation of novel therapeutics and research compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Boc-Protected Amino Groups [organic-chemistry.org]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]

- 8. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 9. jk-sci.com [jk-sci.com]

- 10. Amine Protection / Deprotection [fishersci.co.uk]

- 11. benchchem.com [benchchem.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. benchchem.com [benchchem.com]

- 14. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 15. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

In-Depth Technical Guide: Solubility of N-Boc-1-amino-1-cyclopentanemethanol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive overview of the solubility characteristics of N-Boc-1-amino-1-cyclopentanemethanol. Given the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a detailed framework for solubility determination, qualitative solubility information, and contextual data based on structurally similar compounds.

Introduction to this compound

This compound, also known as tert-butyl (1-(hydroxymethyl)cyclopentyl)carbamate, is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical compounds. Its structure, featuring a Boc-protected amine and a primary alcohol on a cyclopentyl scaffold, imparts a unique solubility profile that is critical for its application in synthesis, purification, and formulation. Understanding its behavior in various organic solvents is paramount for optimizing reaction conditions and ensuring reproducibility.

Physicochemical Properties

| Property | Value |

| CAS Number | 168540-07-6[1] |

| Molecular Formula | C₁₂H₂₃NO₃[2] |

| Molecular Weight | 229.32 g/mol |

| Appearance | Colorless liquid[2] |

| Predicted pKa | 12.12 ± 0.20[2] |

Solubility Data

Direct quantitative solubility data for this compound is not widely available in scientific literature. However, qualitative assessments and the solubility of analogous structures provide valuable insights.

Qualitative Solubility of this compound

The available information indicates that this compound exhibits good solubility in common polar aprotic and protic organic solvents.

| Solvent | Chemical Class | Qualitative Solubility | Source(s) |

| Dichloromethane (DCM) | Chlorinated | Soluble | [2] |

| Dimethylformamide (DMF) | Amide | Soluble | [2] |

| Water | Protic | Insoluble | [2] |

General Solubility of Boc-Protected Amino Alcohols

Boc-protected amino alcohols generally exhibit solubility in a range of common organic solvents used in peptide synthesis and medicinal chemistry. Their solubility is dictated by the balance between the nonpolar Boc group and the polar alcohol and carbamate functionalities.

-

High Solubility is often observed in: Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Ethyl Acetate, Acetone, Acetonitrile (ACN), Methanol, Ethanol, Isopropanol, Dimethylformamide (DMF), and Dimethyl Sulfoxide (DMSO).

-

Low Solubility is typically found in: Nonpolar solvents such as Hexanes, Heptane, and Cyclohexane.

Experimental Protocol: Determination of Equilibrium Solubility

The following is a detailed methodology for determining the equilibrium solubility of this compound in an organic solvent using the widely accepted shake-flask method.

Materials and Equipment

-

This compound (solid form)

-

Selected organic solvent(s) of high purity

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker or orbital shaker

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV, MS, or FID)

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a vial. The presence of undissolved solid after the equilibration period is essential to ensure saturation.

-

Record the initial mass of the solid added.

-

Add a known volume (e.g., 2.0 mL) of the selected organic solvent to the vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure the solution is fully saturated. Gentle agitation facilitates the dissolution process.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a clean, pre-weighed vial to remove all undissolved solids. This step is critical to prevent overestimation of solubility.

-

-

Quantification:

-

Gravimetric Analysis (for non-volatile solutes in volatile solvents):

-

Weigh the vial containing the filtered supernatant.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not degrade the compound.

-

Once the solvent is fully evaporated, place the vial in a desiccator to cool to room temperature and then weigh it.

-

The mass of the dissolved solid can be determined by the difference in weight.

-

-

Chromatographic Analysis (HPLC/GC):

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Generate a calibration curve by analyzing the standard solutions.

-

Dilute the filtered supernatant with a known volume of the solvent to bring its concentration within the range of the calibration curve.

-

Analyze the diluted sample and determine its concentration from the calibration curve.

-

-

-

Calculation of Solubility:

-

From Gravimetric Analysis:

-

Solubility (mg/mL) = (Mass of dissolved solid in mg) / (Volume of solvent in mL)

-

-

From Chromatographic Analysis:

-

Solubility (mg/mL) = (Concentration from calibration curve in mg/mL) * (Dilution factor)

-

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for determining the equilibrium solubility of a solid in a liquid solvent.

Conclusion

While specific quantitative solubility data for this compound remains to be extensively published, its structural characteristics suggest good solubility in a range of common organic solvents. For researchers and drug development professionals, the experimental protocol provided in this guide offers a robust method to determine its solubility in solvents relevant to their specific applications. This data is crucial for the successful design of synthetic routes, purification strategies, and the formulation of final products.

References

N-Boc-1-amino-1-cyclopentanemethanol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-Boc-1-amino-1-cyclopentanemethanol, a valuable building block in modern organic synthesis and medicinal chemistry. This document outlines its chemical properties, detailed experimental protocols for its synthesis and characterization, and its applications in the development of novel therapeutics.

Core Compound Data

This compound, also known as tert-butyl (1-(hydroxymethyl)cyclopentyl)carbamate, is a carbamate-protected amino alcohol. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the amino functionality makes it an ideal intermediate for peptide synthesis and the construction of complex molecular architectures.[1] The Boc group offers stability under a range of reaction conditions and can be readily removed under mild acidic conditions.[2][3]

| Property | Value | Reference |

| Molecular Formula | C₁₁H₂₁NO₃ | [4] |

| Molecular Weight | 215.29 g/mol | [4] |

| CAS Number | 168540-07-6 | [4][5] |

| Melting Point | 108-112 °C | [4][6] |

| Appearance | White solid / Colorless liquid | [4] |

| Solubility | Soluble in organic solvents like dimethylformamide and dichloromethane; insoluble in water. | [4] |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and characterization of this compound.

Synthesis of this compound

This protocol describes the N-Boc protection of 1-amino-1-cyclopentanemethanol using di-tert-butyl dicarbonate (Boc₂O).

Materials:

-

1-amino-1-cyclopentanemethanol

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 1-amino-1-cyclopentanemethanol (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Reagent Addition: To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq).

-

Reaction: Allow the reaction to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate in vacuo to yield the crude this compound.

Purification by Recrystallization

For obtaining high-purity this compound, recrystallization is a common and effective method.

Materials:

-

Crude this compound

-

"Good" solvent (e.g., ethyl acetate)

-

"Poor" solvent (e.g., hexane)

-

Erlenmeyer flask

-

Heating plate

-

Vacuum filtration apparatus

Procedure:

-

Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of a "good" solvent (e.g., ethyl acetate) to dissolve the solid with gentle heating.

-

Inducing Crystallization: Slowly add a "poor" solvent (e.g., hexane) dropwise to the hot solution until it becomes cloudy. Add a few drops of the "good" solvent to redissolve the precipitate and obtain a clear solution.

-

Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold "poor" solvent.

-

Drying: Dry the purified crystals under vacuum to a constant weight.

Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural confirmation of this compound.

¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

Analysis: The ¹H NMR spectrum is expected to show a characteristic singlet for the nine equivalent protons of the tert-butyl group of the Boc protector around δ 1.4 ppm.[7] Other key signals include those corresponding to the protons of the cyclopentane ring and the hydroxymethyl group.

¹³C NMR Spectroscopy:

-

Analysis: The ¹³C NMR spectrum will show characteristic signals for the quaternary and methyl carbons of the Boc group, as well as the carbonyl carbon of the carbamate, confirming the successful installation of the protecting group.[7]

Logical Workflow and Diagrams

The synthesis and purification of this compound can be represented as a logical workflow.

References

- 1. N-1-Boc-amino-3-cyclopentene - Natural Micron Pharm Tech [nmpharmtech.com]

- 2. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. chembk.com [chembk.com]

- 5. 168540-07-6 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 6. echemi.com [echemi.com]

- 7. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for the Use of N-Boc-1-amino-1-cyclopentanemethanol in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: Enhancing Peptide Therapeutics with Cyclopentane Scaffolds

The incorporation of unnatural amino acids into peptide sequences is a powerful strategy in medicinal chemistry for the development of novel therapeutics with improved pharmacological properties. N-Boc-1-amino-1-cyclopentanemethanol is a non-canonical, cyclic amino alcohol that serves as a versatile building block for creating peptidomimetics. Its rigid cyclopentane core introduces conformational constraints into the peptide backbone. This structural rigidity can lead to peptides with enhanced proteolytic stability, increased receptor affinity and selectivity, and improved pharmacokinetic profiles.

As an amino alcohol, this compound is particularly useful for synthesizing C-terminal peptide alcohols. Peptide alcohols are valuable as precursors to peptide aldehydes, which are potent protease inhibitors, and many exhibit biological activity in their own right. The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom is compatible with standard Boc-based solid-phase peptide synthesis (SPPS) workflows, allowing for its strategic incorporation as the C-terminal residue.

These application notes provide a comprehensive guide for the incorporation of this compound into peptide sequences, detailing the synthetic protocols, expected quantitative outcomes, and a workflow for the subsequent screening of the resulting peptidomimetics.

Physicochemical and Handling Information

Proper handling and understanding of the physicochemical properties of this compound are crucial for its successful application in peptide synthesis.

| Property | Value | Notes |

| Synonyms | tert-butyl (1-(hydroxymethyl)cyclopentyl)carbamate | |

| CAS Number | 174889-22-6 | |

| Molecular Formula | C₁₁H₂₁NO₃ | |

| Molecular Weight | 215.29 g/mol | |

| Appearance | White to off-white solid | |

| Purity (Typical) | ≥97% | Purity should be confirmed by HPLC before use. |

| Solubility | Soluble in DMF, DCM, and Methanol | Insoluble in water. |

| Storage Conditions | 2-8°C | Store in a cool, dry place. Keep container tightly sealed. |

| Reaction Suitability | Boc Solid-Phase Peptide Synthesis | Primarily for C-terminal modification to produce peptide alcohols. |

Experimental Protocols

The following protocols detail the methodology for incorporating this compound as the C-terminal residue in a solid-phase peptide synthesis workflow. This is achieved by first loading the amino alcohol onto a 2-chlorotrityl chloride resin, followed by standard Boc-SPPS cycles for peptide chain elongation.

Protocol 1: Loading of this compound onto 2-Chlorotrityl Chloride Resin

The 2-chlorotrityl chloride (2-CTC) resin is ideal for this application as it allows for the attachment of the amino alcohol through its hydroxyl group and subsequent cleavage of the final peptide alcohol under mild acidic conditions, which preserves the integrity of the molecule.

Materials:

-

2-Chlorotrityl chloride resin (100-200 mesh, typical loading: 1.0-1.6 mmol/g)

-

This compound

-

Anhydrous Dichloromethane (DCM)

-

N,N-Diisopropylethylamine (DIPEA)

-

Methanol (MeOH)

-

Reaction vessel with a sintered glass filter

Procedure:

-

Resin Swelling: Swell the 2-chlorotrityl chloride resin (1.0 eq.) in anhydrous DCM (10-15 mL per gram of resin) for 30 minutes with gentle agitation.

-

Amino Alcohol Solution Preparation: In a separate flask, dissolve this compound (1.2 eq. relative to the resin substitution) in anhydrous DCM.

-

Loading Reaction: Add the this compound solution to the swollen resin. Add DIPEA (2.5 eq. relative to the amino alcohol) to the slurry.

-

Agitation: Agitate the mixture at room temperature for 2-4 hours.

-

Capping: To cap any unreacted chlorotrityl groups, add methanol (0.8 mL per gram of resin) and agitate for an additional 30 minutes.

-

Washing: Drain the reaction mixture and wash the resin sequentially with DCM (3x), DMF (3x), and finally with DCM (3x).

-

Drying: Dry the resin under vacuum to a constant weight. The loading efficiency can be determined by gravimetric analysis or by cleaving the amino alcohol from a small sample of resin and analyzing the concentration of the cleaved product.

Caption: Workflow for loading this compound onto 2-CTC resin.

Protocol 2: Peptide Chain Elongation (Boc-SPPS Cycle)

This protocol describes a single coupling cycle for adding a Boc-protected amino acid to the resin-bound this compound.

Materials:

-

Loaded resin from Protocol 1

-

Boc-protected amino acids

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF)

-

Coupling reagents (e.g., HBTU, HATU)

-

Isopropyl alcohol (IPA)

Procedure (for each coupling cycle):

-

Boc Deprotection:

-

Treat the resin with a solution of 50% TFA in DCM (v/v) for 2 minutes (pre-wash).

-

Drain and add a fresh solution of 50% TFA in DCM. Agitate for 20-30 minutes.

-

Drain the TFA solution and wash the resin thoroughly with DCM (3x).

-

-

Neutralization:

-

Wash the resin with Isopropyl alcohol (IPA) (2x) to shrink the resin and remove trapped acid.

-

Wash again with DCM (3x).

-

Neutralize the resin with a 10% solution of DIPEA in DMF (2 x 2 minutes).

-

Wash the resin with DMF (3x).

-

-

Amino Acid Coupling:

-

In a separate vial, pre-activate the next Boc-amino acid (3 eq. relative to resin loading) with a coupling reagent such as HBTU (2.9 eq.) in the presence of DIPEA (6 eq.) in DMF for 2-5 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

-

Monitoring and Washing:

-

Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction. If the test is positive, a second coupling may be necessary.

-

Wash the resin with DMF (3x) and DCM (3x).

-

-

Repeat: Repeat steps 1-4 for each amino acid in the sequence.

Protocol 3: Final Cleavage and Deprotection

This protocol describes the cleavage of the completed peptide alcohol from the 2-CTC resin.

Materials:

-

Peptide-resin from Protocol 2

-

Cleavage cocktail: 20% Trifluoroethanol (TFE) in DCM or 1% TFA in DCM

-

Cold diethyl ether

-

Centrifuge tubes

Procedure:

-

Resin Preparation: Wash the final peptide-resin with DCM (3x) and dry under vacuum.

-

Cleavage Reaction: Suspend the dried resin in the mild cleavage cocktail (10-20 mL per gram of resin).

-

Incubation: Agitate the mixture at room temperature for 1-2 hours.

-

Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.

-

Isolation: Centrifuge the mixture to collect the precipitated peptide.

-

Washing: Wash the peptide pellet with cold diethyl ether (2-3 times).

-

Drying: Dry the crude peptide alcohol under vacuum.

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Quantitative Data and Expected Outcomes

The successful synthesis of peptides containing this compound depends on careful optimization of reaction conditions. The following table provides representative data and expected outcomes for the synthesis.

| Parameter | Typical Value / Range | Notes |

| Resin Type | 2-Chlorotrityl Chloride | Recommended for mild cleavage conditions to obtain the final peptide alcohol. |

| Initial Resin Loading | 0.4 - 0.8 mmol/g | Lower loading is often preferred for longer or more complex peptides. |

| Amino Acid / Coupling Reagent Excess | 3 - 5 equivalents | A higher excess may be required for sterically hindered couplings. |

| Coupling Reagent | HATU / DIPEA | Potent coupling reagents are recommended to overcome potential steric hindrance. |

| Coupling Time | 1 - 4 hours | Reaction completion should be monitored by a Kaiser test. Double coupling may be necessary. |

| Coupling Efficiency (per step) | >98% | May be lower for the first amino acid coupled to the cyclopentanemethanol moiety due to steric bulk. |

| Overall Crude Product Yield | 50 - 75% | Highly dependent on the length and sequence of the final molecule. |

| Crude Product Purity (by RP-HPLC) | 60 - 85% | Purification is typically required to achieve higher purity. |

Application Workflow: Design and Screening of Peptidomimetic Enzyme Inhibitors

Peptides incorporating this compound can be designed as peptidomimetics to target specific enzymes, such as proteases. The constrained cyclopentane ring can mimic the transition state of a substrate, leading to potent inhibition. The following workflow illustrates the process from peptide design to biological evaluation.

Application Notes and Protocols: N-Boc-1-amino-1-cyclopentanemethanol as a Chiral Building Block in Drug Discovery